molecular formula C7H14O4 B1604863 2-(2-Methoxyethoxy)ethyl acetate CAS No. 629-38-9

2-(2-Methoxyethoxy)ethyl acetate

Cat. No.: B1604863
CAS No.: 629-38-9
M. Wt: 162.18 g/mol
InChI Key: BJINVQNEBGOMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)ethyl acetate is an organic compound with the molecular formula C7H14O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the formulation of coatings, inks, and cleaning agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyethoxy)ethyl acetate can be synthesized through the esterification of 2-(2-methoxyethoxy)ethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is typically purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl acetate primarily involves its solvent properties. It can interact with various molecular targets by dissolving them, thereby facilitating chemical reactions or biological processes. The compound can penetrate cell membranes, allowing it to deliver dissolved substances into cells. This property is particularly useful in drug delivery systems, where the compound can help transport active pharmaceutical ingredients to their target sites .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethyl acetate: Similar in structure but with an ethoxy group instead of a methoxy group.

    2-(2-Methoxyethoxy)ethanol: The alcohol counterpart of 2-(2-Methoxyethoxy)ethyl acetate.

    2-(2-Methoxyethoxy)acetic acid: The carboxylic acid counterpart .

Uniqueness

This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds, which may have more limited solubility ranges .

Properties

IUPAC Name

2-(2-methoxyethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(8)11-6-5-10-4-3-9-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJINVQNEBGOMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978676
Record name 2-(2-Methoxyethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-38-9
Record name Diethylene glycol monomethyl ether acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-methoxyethoxy)-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)ethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethoxy)ethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)ethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.